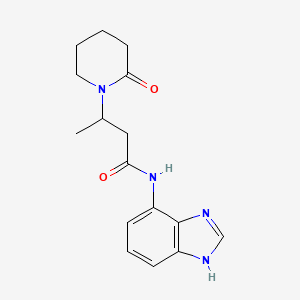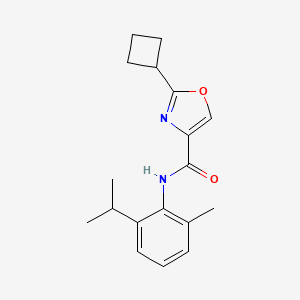![molecular formula C21H22ClN3O2 B6915930 (5-Chloro-1-benzofuran-2-yl)-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B6915930.png)
(5-Chloro-1-benzofuran-2-yl)-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-1-benzofuran-2-yl)-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring substituted with a chlorine atom, a pyrrolidine ring, and a pyridine moiety, making it a unique structure for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1-benzofuran-2-yl)-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran ring, followed by chlorination to introduce the chlorine atom at the 5-position. The pyrrolidine ring is then synthesized separately and coupled with the benzofuran derivative. Finally, the pyridine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1-benzofuran-2-yl)-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atom in the benzofuran ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group in place of the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-1-benzofuran-2-yl)-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidin-1-yl]methanone is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to specific proteins or nucleic acids, making it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential as a lead compound for drug development. Its ability to interact with biological targets could be harnessed to design new therapeutic agents for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (5-Chloro-1-benzofuran-2-yl)-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-1-benzofuran-2-yl)-[3-[[methyl(pyridin-2-ylmethyl)amino]methyl]pyrrolidin-1-yl]methanone
- (5-Chloro-1-benzofuran-2-yl)-[3-[[methyl(pyridin-4-ylmethyl)amino]methyl]pyrrolidin-1-yl]methanone
- (5-Chloro-1-benzofuran-2-yl)-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]piperidin-1-yl]methanone
Uniqueness
What sets (5-Chloro-1-benzofuran-2-yl)-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidin-1-yl]methanone apart from similar compounds is its specific substitution pattern and the presence of the pyrrolidine ring. These structural features confer unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(5-chloro-1-benzofuran-2-yl)-[3-[[methyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-24(12-15-3-2-7-23-11-15)13-16-6-8-25(14-16)21(26)20-10-17-9-18(22)4-5-19(17)27-20/h2-5,7,9-11,16H,6,8,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREGIZRVLSNNEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-acetylpiperidin-4-yl)-2-[[cyclobutyl-(4-fluorophenyl)methyl]amino]acetamide](/img/structure/B6915849.png)
![[3-(4-Methylphenyl)thiophen-2-yl]-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6915860.png)
![N-[(4-tert-butyl-1-hydroxycyclohexyl)methyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B6915862.png)
![N-methyl-N-[[(2S)-oxolan-2-yl]methyl]-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxamide](/img/structure/B6915871.png)

![5-(methanesulfonamidomethyl)-N-[(1-phenylcyclobutyl)methyl]furan-2-carboxamide](/img/structure/B6915888.png)

![(3-Hydroxyquinolin-4-yl)-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]methanone](/img/structure/B6915898.png)
![1-butanoyl-N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B6915903.png)
![N-[1-(cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]oxolane-3-carboxamide](/img/structure/B6915904.png)
![(3-Methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)-[3-[[methyl(propyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B6915913.png)
![2-(3,4-dihydro-1H-isochromen-1-yl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]acetamide](/img/structure/B6915918.png)
![(2S,4S)-4-hydroxy-2-(hydroxymethyl)-N-[(2-piperidin-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6915926.png)
![5-ethyl-3-methyl-N-[2-(2-methylpiperidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B6915946.png)
